Product packaging for Butenafine Hydrochloride(Cat. No.:CAS No. 101827-46-7)

Butenafine Hydrochloride

Cat. No.: B193715
CAS No.: 101827-46-7
M. Wt: 353.9 g/mol
InChI Key: LJBSAUIFGPSHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butenafine hydrochloride is the hydrochloride salt of butenafine. An inhibitor of squalene epoxidase, an enzyme responsible for the creation of sterols needed in fungal cell membranes, it is used for treatment of dermatological fungal infections. It has a role as an EC 1.14.13.132 (squalene monooxygenase) inhibitor and an antifungal drug. It is a hydrochloride and an ammonium salt. It contains a butenafine.
This compound is the hydrochloride salt form of butenafine, a synthetic benzylamine derivative with fungicidal properties. This compound interferes with the biosynthesis of ergosterol, an important component of fungal cell membranes, by inhibiting the epoxidation of squalene. This alters fungal membrane permeability and causes growth inhibition. This compound is active against a number of dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Sporothrix schenckii, and yeasts, including Candida albicans and C. parapsilosis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for tinea and has 3 investigational indications.
See also: Butenafine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN B193715 Butenafine Hydrochloride CAS No. 101827-46-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSAUIFGPSHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048589
Record name Butenafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101827-46-7
Record name Butenafine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101827-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenafine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTENAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Butenafine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine hydrochloride is a potent synthetic benzylamine antifungal agent widely utilized in the topical treatment of superficial mycoses. This technical guide provides an in-depth overview of the discovery and development of this compound, its mechanism of action as a squalene epoxidase inhibitor, and detailed analysis of its synthesis pathways. The document includes summaries of quantitative antifungal activity, detailed experimental protocols for key synthetic steps, and visualizations of the synthesis process and mechanism of action to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Development

This compound (formerly known as KP-363) was discovered and developed by Kaken Pharmaceutical Co., Ltd. in Japan.[1] The development of butenafine arose from research into benzylamine derivatives, which were identified as having significant antifungal properties.[2] The U.S. Food and Drug Administration (FDA) approved Mentax® (butenafine HCl 1% cream) for the treatment of interdigital tinea pedis in October 1996, and for tinea corporis and tinea cruris in December 1996.[3] Kaken Pharmaceutical launched Mentax in 1992, and a spray formulation was later introduced in 2004.[4]

The timeline of key milestones in the development of this compound includes:

  • 1991: Publication of initial research on the synthesis and potent antifungal activity of this compound.[2]

  • 1992: Kaken Pharmaceutical launches Mentax in Japan.[4]

  • 1996: FDA approves Mentax for use in the United States.[3][4]

  • 2004: Launch of Mentax Spray formulation.[4]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[5][6] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of squalene to 2,3-oxidosqualene. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

The inhibition of squalene epoxidase by butenafine leads to a dual antifungal effect:

  • Ergosterol Depletion: The blockade of the ergosterol synthesis pathway leads to a deficiency of ergosterol in the fungal cell membrane. This compromises the membrane's integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death.[5]

  • Squalene Accumulation: The inhibition of squalene epoxidase causes a buildup of intracellular squalene. High concentrations of squalene are toxic to the fungal cell, further contributing to its death.[5]

This dual action makes butenafine a fungicidal agent, actively killing the fungal cells, rather than merely inhibiting their growth (fungistatic).[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Mechanism of Butenafine cluster_consequences Cellular Consequences Squalene Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... Depletion Ergosterol Depletion Ergosterol->Depletion Butenafine Butenafine HCl Butenafine->SqualeneEpoxide Inhibition CellDeath Fungal Cell Death Accumulation->CellDeath MembraneDamage Increased Membrane Permeability Depletion->MembraneDamage MembraneDamage->CellDeath

Caption: Mechanism of action of this compound.

Synthesis Pathways

The synthesis of this compound typically involves two key steps: the formation of the intermediate N-methyl-1-naphthalenemethylamine, followed by its alkylation with a p-tert-butylbenzyl halide. Several variations in the synthetic route have been reported, primarily in patents, aiming to improve yield, purity, and reduce the use of hazardous materials.

Primary Synthesis Route

The most commonly cited synthesis pathway for butenafine involves a reductive amination followed by an alkylation.

cluster_reactants Starting Materials cluster_synthesis Synthesis of Butenafine Naphthaldehyde 1-Naphthaldehyde Intermediate N-methyl-1-naphthalenemethylamine Naphthaldehyde->Intermediate Reductive Amination Methylamine Methylamine BenzylBromide p-tert-butylbenzyl bromide ButenafineBase Butenafine (free base) Intermediate->ButenafineBase Alkylation ButenafineHCl This compound ButenafineBase->ButenafineHCl Salt Formation (HCl)

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Approaches

Patented alternative methods focus on improving the efficiency and safety of the synthesis. One such method involves the reaction of N-methyl-1-naphthylmethylamine with p-tert-butyl benzyl alcohol in the presence of a catalyst, which can avoid the use of halide reagents.[7] Another approach utilizes a phase transfer catalyst in an aqueous medium to reduce the use of toxic organic solvents.

Experimental Protocols

The following are representative experimental protocols derived from patent literature.

Synthesis of N-methyl-1-naphthalenemethylamine (Intermediate)

A detailed procedure for synthesizing the key intermediate, N-methyl-1-naphthalenemethylamine, is described in patent WO2004080945A1. This method involves the formation of an N-formyl intermediate followed by hydrolysis.

  • Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)-formamide

    • Under a nitrogen atmosphere, suspend sodium hydride (32 g, 50% in paraffin oil) in dry N,N-dimethylformamide (200 mL) in a 1 L three-necked round-bottom flask.

    • Cool the reaction mixture to 20°C.

    • Add a solution of N-methylformamide (50 g) in N,N-dimethylformamide (50 mL) at 20-25°C over 1.5-2.0 hours.

    • Maintain the reaction mixture at 25-30°C for 1 hour after the addition is complete.

    • Slowly add a solution of 1-chloromethylnaphthalene (100 g) in toluene (100 mL) to the reaction mixture.

    • Maintain the temperature at 40-45°C for 1 hour.

    • Quench the reaction by pouring it into water.

    • Extract the product into toluene (2 x 250 mL).

    • Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide (160 g), which is used directly in the next step.[8]

  • Step 2: Base Hydrolysis to N-methyl-1-naphthalenemethylamine

    • Suspend the crude N-methyl-N-(1-naphthylmethyl)-formamide in 20% aqueous sodium hydroxide (300 mL).

    • Heat the mixture at 60-70°C for 7 hours.

    • Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL).

    • Extract the toluene layer with 3N hydrochloric acid (2 x 300 mL).

    • Decolorize the aqueous layer with activated carbon.

    • Basify the solution to pH 10.0 with 20% aqueous sodium hydroxide.

    • Extract the liberated base into toluene.

    • Distill off the toluene to yield the crude product (86 g).[8]

Synthesis of this compound

A patented method (CN113493388A) describes the synthesis of this compound from N-methyl-1-naphthylmethylamine and p-tert-butyl benzyl alcohol using a rhodium catalyst.

  • Under an argon atmosphere, add RhH(PPh₃)₄ (2.31 g, 0.002 mol), N-methyl-1-naphthylmethylamine (17.12 g, 0.10 mol), p-tert-butyl benzyl alcohol (16.42 g, 0.10 mol), and acetonitrile (150 mL) to a Schlenk flask.

  • Seal the flask and place it in a temperature-controlled oil bath at 120°C for 6 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and concentrate to dryness under reduced pressure.

  • Add HCl/methanol (150 mL, 2 mol/L) for salt formation.

  • Stir continuously for 2-3 hours to induce crystallization.

  • Filter the mixture and dry the filter cake under reduced pressure to obtain this compound.

  • Yield: 96.1%

  • Purity (HPLC): 99.81%[7]

Quantitative Data

Antifungal Activity

This compound demonstrates potent in vitro activity against a wide spectrum of fungi, particularly dermatophytes. The minimum inhibitory concentration (MIC) is a key measure of its antifungal potency.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)
Dermatophytes870.0015 - 0.05
Aspergillus spp.150.025 - 0.78
Cryptococcus neoformans40.78 - 1.56
Candida spp.673.13 - >100
(Data sourced from Maeda et al., 1991)[2]

Butenafine has also been shown to have lower MIC values against many dermatophyte clinical isolates compared to naftifine and clotrimazole.[9]

Physicochemical Properties
PropertyValue
Molecular Formula C₂₃H₂₈ClN
Molecular Weight 353.93 g/mol
Appearance White, odorless, crystalline powder
Solubility Freely soluble in methanol, ethanol, and chloroform; slightly soluble in water.[1]

Conclusion

This compound remains a significant therapeutic agent in the management of superficial fungal infections. Its fungicidal mechanism of action, achieved through the dual effects of ergosterol depletion and squalene accumulation, provides a robust antifungal effect. The synthesis of this compound has evolved, with newer methods focusing on improved yield, purity, and environmental safety. The comprehensive data presented in this guide, including its discovery, mechanism of action, detailed synthesis protocols, and quantitative antifungal activity, serves as a valuable technical resource for researchers and professionals in the ongoing development of antifungal therapies.

References

butenafine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent recognized for its potent fungicidal activity against a broad spectrum of dermatophytes.[1] Structurally and mechanistically related to the allylamine class of antifungals, this compound is a cornerstone in the topical treatment of superficial mycoses.[2] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key experimental protocols relevant to its study and application in a research and development setting.

Chemical Structure and Properties

This compound is the hydrochloride salt of butenafine.[3] It is chemically designated as N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethylamine hydrochloride.[3]

IUPAC Name: 1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

Chemical Structure: Chemical structure of Butenafine

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂₃H₂₈ClN[4]
Molecular Weight 353.93 g/mol [1][4]
Melting Point 210-214 °C[5][6]
Solubility
    WaterSlightly soluble / Insoluble[1][2][6]
    MethanolFreely soluble[2][3][7]
    EthanolFreely soluble (65-70 mg/mL)[1][2][8][9]
    ChloroformFreely soluble[2][3][7]
    DMSOSoluble (≥10-70 mg/mL)[8][9][10]
pKa (Strongest Basic) 9.06 (Predicted)

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase (also known as squalene monooxygenase), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2][9] This inhibition is highly specific to the fungal enzyme.

The inhibition of squalene epoxidase leads to a dual antifungal effect:

  • Depletion of Ergosterol: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.[2]

  • Accumulation of Squalene: The blockage of the biosynthetic pathway results in the intracellular accumulation of the substrate, squalene.[2] High concentrations of squalene are toxic to the fungal cell, further contributing to cell death.

This dual action makes butenafine a fungicidal agent against susceptible fungi.[2] In addition to its primary antifungal activity, butenafine also possesses intrinsic anti-inflammatory properties.[2]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_Epoxide 2,3-Oxidosqualene Squalene->Squalene_Epoxide Squalene Epoxidase Accumulation Toxic Accumulation Squalene->Accumulation Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Butenafine Butenafine HCl Enzyme Squalene Epoxidase Butenafine->Enzyme Inhibits Death Fungal Cell Death Membrane->Death Loss of Accumulation->Death

Figure 1: Mechanism of action of Butenafine HCl.

Pharmacokinetics

Following topical application, this compound exhibits minimal systemic absorption. The absorbed drug is metabolized in the liver, with the primary metabolite formed through hydroxylation of the t-butyl side chain. Butenafine has a long half-life, which contributes to its sustained therapeutic effect.

Antifungal Spectrum

This compound is highly active against dermatophytes, the primary causative agents of tinea infections. It also demonstrates activity against some yeasts.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)References
Dermatophytes
Trichophyton rubrum0.03 - 0.1250.25 - 1[11][12][13][14]
Trichophyton mentagrophytes0.03 - 0.060.5 - 1[9][11][15]
Epidermophyton floccosum--[16]
Yeasts
Candida albicans14[17][18][19]

Note: MIC values can vary depending on the testing methodology and the specific strains evaluated.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point of this compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]

Determination of Antifungal Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium.

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth control.[20]

MIC_Workflow Start Start PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of Butenafine HCl in 96-Well Plate PrepPlate->Inoculate Incubate Incubate Plate (e.g., 28-35°C, 48-72h) Inoculate->Incubate Read Visually or Spectrophotometrically Assess Fungal Growth Incubate->Read DetermineMIC Determine MIC (Lowest concentration with significant growth inhibition) Read->DetermineMIC End End DetermineMIC->End

Figure 2: Workflow for MIC Determination.
In Vitro Squalene Epoxidase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on squalene epoxidase activity.

Methodology:

  • Enzyme Preparation: A microsomal fraction containing squalene epoxidase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae).[21][22][23]

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), FAD, NADPH, and the microsomal enzyme preparation.[2][21][23]

  • Inhibition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures.

  • Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate, such as [¹⁴C]squalene or [¹⁴C]farnesyl pyrophosphate.[2][21]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using an organic solvent.

  • Analysis: The extracted lipids (squalene and its epoxidized product) are separated by thin-layer chromatography (TLC).

  • Quantification: The radioactivity of the separated lipid spots is quantified using a radio-TLC scanner to determine the conversion of squalene to its epoxide and, consequently, the extent of enzyme inhibition by this compound.[2]

Conclusion

This compound remains a significant and effective antifungal agent, particularly for the topical treatment of dermatophytoses. Its fungicidal mechanism of action, favorable pharmacokinetic profile with high skin retention, and established antifungal spectrum make it a valuable compound for both clinical use and further research. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of butenafine and related benzylamine antifungals.

References

An In-depth Technical Guide to the Fungicidal and Fungistatic Properties of Butenafine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine hydrochloride, a synthetic benzylamine antifungal agent, exhibits a potent and broad spectrum of activity, particularly against dermatophytes, the causative agents of common superficial mycoses. A key differentiator of butenafine is its predominantly fungicidal mechanism of action against these fungi, a characteristic that offers distinct therapeutic advantages. This technical guide provides a comprehensive overview of the fungicidal versus fungistatic properties of this compound, delving into its molecular mechanism, quantitative efficacy against various fungal species, and the detailed experimental protocols used to elucidate these activities.

Introduction

The therapeutic efficacy of an antifungal agent is fundamentally linked to its intrinsic activity against the target pathogen, which can be categorized as either fungistatic or fungicidal. Fungistatic agents inhibit fungal growth and replication, relying on the host's immune system to clear the infection. In contrast, fungicidal agents actively kill the fungal cells, which can lead to more rapid clinical and mycological cure rates and potentially lower rates of relapse.[1] this compound is recognized for its fungicidal action against dermatophytes, a property that underpins its clinical effectiveness in the treatment of tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[1] This document will explore the biochemical and cellular basis for this fungicidal activity, supported by quantitative data and detailed methodologies.

Mechanism of Action: A Dual Assault on Fungal Cell Integrity

This compound's primary mechanism of action involves the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

The inhibition of squalene epoxidase by butenafine leads to two significant downstream consequences that contribute to its antifungal effect:

  • Ergosterol Depletion: The blockade of the ergosterol synthesis pathway results in a deficiency of this vital membrane component. This depletion compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular contents.[4][5]

  • Squalene Accumulation: The inhibition of squalene epoxidase causes the intracellular accumulation of its substrate, squalene.[3][6] High concentrations of squalene are toxic to the fungal cell, contributing directly to cell death.[3][6]

This dual-action mechanism—disruption of membrane integrity through ergosterol depletion and the cytotoxic effect of squalene accumulation—is what confers the potent fungicidal activity of butenafine against susceptible fungi, particularly dermatophytes.[3][6]

Signaling Pathway Diagram

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_action This compound Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Butenafine Butenafine HCl SqualeneEpoxidase SqualeneEpoxidase Butenafine->SqualeneEpoxidase Inhibits SqualeneAccumulation Squalene Accumulation (Toxic) MembraneDisruption Increased Membrane Permeability & Cell Lysis SqualeneAccumulation->MembraneDisruption ErgosterolDepletion Ergosterol Depletion ErgosterolDepletion->MembraneDisruption FungicidalActivity Fungicidal Activity MembraneDisruption->FungicidalActivity

Caption: Mechanism of action of this compound.

Quantitative Data: Fungicidal and Fungistatic Activity

The distinction between fungicidal and fungistatic activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • MIC: The lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.

  • MFC: The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Table 1: In Vitro Activity of this compound Against Dermatophytes
Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference(s)
Trichophyton rubrum0.0002 - 0.030.0002 - 0.06[4][7][8]
Trichophyton mentagrophytes0.012 - 0.050.012 - 0.05[4][7][9]
Microsporum canis0.012 - 0.050.012 - 0.05[4][7]
Epidermophyton floccosumLow (specific values not consistently reported)Low (specific values not consistently reported)[4][7]
Table 2: In Vitro Activity of this compound Against Other Fungi
Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)ActivityReference(s)
Candida albicans12.5 - 2550Primarily Fungistatic at lower concentrations, Fungicidal at higher concentrations[10][11][12]
Aspergillus spp.Low (specific values not consistently reported)Not consistently reportedActive[7][13]

Experimental Protocols

The determination of MIC and MFC values is critical for characterizing the antifungal properties of a compound. The following protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (Adapted from CLSI M38-A2)

This method is a standardized technique for determining the in vitro susceptibility of filamentous fungi to antifungal agents.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (typically in DMSO)

  • Fungal inoculum, adjusted to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in the 96-well plates using RPMI-1640 medium. The final concentration range should encompass the expected MIC.

  • Inoculum Preparation: Fungal cultures are grown on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation. Conidia are harvested, and the suspension is adjusted spectrophotometrically to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Each well containing the antifungal dilution is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 28-35°C for a period determined by the growth rate of the fungus (typically 4-7 days for dermatophytes).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete (100%) or prominent (≥80%) inhibition of visible growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a follow-up to the MIC assay.

Procedure:

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).

  • Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud dextrose agar).

  • Incubation: The plates are incubated at the optimal growth temperature for the fungus until growth is visible in the control subcultures.

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, or that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3]

Experimental Workflow Diagram

G cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_result Result Interpretation prep_drug Prepare Serial Dilutions of Butenafine HCl inoculate Inoculate Microtiter Plate Wells prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (e.g., 0.4-5 x 10^4 CFU/mL) prep_inoculum->inoculate incubate_mic Incubate at 28-35°C (4-7 days) inoculate->incubate_mic read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells (at and above MIC) read_mic->subculture Proceed with clear wells calculate_ratio Calculate MFC/MIC Ratio read_mic->calculate_ratio plate Plate onto Drug-Free Agar subculture->plate incubate_mfc Incubate until Growth in Control plate->incubate_mfc read_mfc Read MFC (Lowest concentration with no colony growth) incubate_mfc->read_mfc read_mfc->calculate_ratio fungicidal Fungicidal (Ratio ≤ 4) calculate_ratio->fungicidal If ratio ≤ 4 fungistatic Fungistatic (Ratio > 4) calculate_ratio->fungistatic If ratio > 4

Caption: Workflow for MIC and MFC determination.

Conclusion

This compound's antifungal activity is characterized by a potent, primarily fungicidal effect against dermatophytes. This is a direct consequence of its unique mechanism of action, which involves the inhibition of squalene epoxidase, leading to both the depletion of essential ergosterol and the toxic accumulation of squalene within the fungal cell. The quantitative data, as summarized by low MIC and MFC values and favorable MFC/MIC ratios, substantiate its classification as a fungicidal agent. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of these properties, which is essential for both preclinical research and the development of new antifungal therapies. The fungicidal nature of this compound is a key attribute that contributes to its high efficacy in the clinical management of superficial fungal infections.

References

Butenafine Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of butenafine hydrochloride in a range of common laboratory solvents. The information is curated to support research, formulation development, and analytical method development. This document presents quantitative solubility data in a clear, tabular format, details a standard experimental protocol for solubility determination, and visualizes the compound's mechanism of action.

Core Topic: this compound Solubility

This compound is a synthetic benzylamine antifungal agent.[1] Its efficacy is intrinsically linked to its formulation, which is dependent on its solubility characteristics. An understanding of its solubility in various solvents is critical for developing effective topical formulations and for conducting in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is presented in Table 1. It is important to note the variability in reported values, which may be attributed to different experimental conditions such as temperature, pH, and the specific methodology used.

SolventSolubility (mg/mL)Molar Solubility (mM)RemarksSource(s)
Dimethyl Sulfoxide (DMSO)≥ 2.5≥ 7.06-[2]
Dimethyl Sulfoxide (DMSO)2570.64Requires sonication[2]
Dimethyl Sulfoxide (DMSO)70197.77-[3]
Dimethyl Sulfoxide (DMSO)≥ 10≥ 28.25-[4][5]
Dimethyl Sulfoxide (DMSO)63198.44-[6]
Ethanol70197.77-[3]
Ethanol63198.44-[6]
MethanolFreely Soluble-Qualitative data[7]
ChloroformFreely Soluble-Qualitative data[7]
DichloromethaneReadily Soluble-Qualitative data[8]
AcetoneSlightly Soluble-Qualitative data[3]
Water< 1< 2.83-[3]
WaterSlightly Soluble-Qualitative data[7][9][10]
WaterInsoluble-Qualitative data[6]
Water2056.51Contradicts other sources[4]
EtherAlmost Insoluble-Qualitative data[3]
Hydrochloric Acid (0.1 N)Almost Insoluble-Qualitative data[3]

Note on Water Solubility: There is a notable discrepancy in the reported aqueous solubility of this compound. While most sources describe it as slightly soluble or insoluble (typically < 1 mg/mL), one supplier reports a solubility of 20 mg/mL.[3][4][6] Researchers should independently verify the aqueous solubility under their specific experimental conditions.

Experimental Protocols

A standardized and well-documented protocol is crucial for obtaining reproducible solubility data. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13]

Equilibrium Shake-Flask Method for Solubility Determination

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

  • This compound (powder)
  • Solvent of interest (e.g., ethanol, DMSO, water)
  • Scintillation vials or flasks with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Analytical balance
  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment to ensure saturation.
  • Solvent Addition: Add a known volume of the desired solvent to each vial.
  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[14]
  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

4. Quality Control:

  • Perform the experiment in triplicate to ensure reproducibility.
  • Run a blank (solvent only) and a set of calibration standards with each analysis.
  • Visually confirm the presence of undissolved solid in each vial before sample collection.

Mandatory Visualization

To understand the therapeutic action of this compound, it is essential to visualize its mechanism of action. This compound inhibits the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][7][15] This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell death.[15]

Butenafine_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_drug_action Drug Action Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Depletion Ergosterol Depletion Ergosterol->Depletion Butenafine Butenafine HCl Butenafine->Inhibition Inhibition->Squalene Leads to Inhibition->SqualeneEpoxide Inhibition Inhibition->Ergosterol Leads to Permeability Increased Membrane Permeability & Cell Death Depletion->Permeability

Caption: Mechanism of action of this compound.

This guide provides foundational knowledge for the effective use of this compound in a laboratory setting. Adherence to rigorous experimental protocols and an understanding of its biochemical mechanism of action are paramount for successful research and development outcomes.

References

Methodological & Application

Application Note: Development of a Stability-Indicating Liquid Chromatography Assay for Butenafine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent used for the topical treatment of various fungal infections, such as athlete's foot, jock itch, and ringworm.[1][2] It functions by inhibiting squalene epoxidase, an enzyme crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[2][3] To ensure the quality, efficacy, and safety of pharmaceutical products containing butenafine, it is imperative to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form under various environmental conditions.[3]

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. The protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines and includes procedures for forced degradation studies and method validation.[3]

Instrumentation and Materials

1.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

1.2 Chemicals and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Triethylamine (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (HCl, AR Grade)

  • Sodium Hydroxide (NaOH, AR Grade)

  • Hydrogen Peroxide (H₂O₂, 30%, AR Grade)

  • Water (HPLC Grade or Milli-Q)

1.3 Chromatographic Column

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Experimental Protocols

2.1 Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile, Methanol, and 0.3% Triethylamine solution (pH adjusted to 4.0 with orthophosphoric acid) in a ratio of 60:30:10 (v/v/v).[3][4]
Flow Rate 1.0 mL/min[3][4]
Detection Wavelength 283 nm[3][4]
Column Temperature 30°C
Injection Volume 20 µL
Run Time Approximately 10 minutes

2.2 Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (20 µg/mL): Dilute the Standard Stock Solution appropriately with the mobile phase to obtain a final concentration of 20 µg/mL.[3]

  • Sample Preparation (from Cream): Accurately weigh a quantity of cream equivalent to 10 mg of this compound into a suitable container. Add 10 mL of n-butyl alcohol and 20 mL of methanol.[3] Sonicate for 15 minutes to extract the drug. Transfer the solution to a 100 mL volumetric flask, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration of approximately 20 µg/mL.

2.3 Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[3] The following stress conditions are applied to a solution of this compound (e.g., 200 µg/mL).

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 1 M HCl. Keep at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.[3]

  • Base Hydrolysis: Mix equal volumes of the drug solution and 1 M NaOH. Keep at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.[3]

  • Oxidative Degradation: Mix equal volumes of the drug solution and 10% H₂O₂. Keep at room temperature for 20 hours.[3] Dilute with mobile phase to the target concentration.

  • Thermal Degradation: Expose the solid drug powder to dry heat at 105°C for 24 hours.[2] Dissolve the stressed powder in methanol and dilute with the mobile phase.

  • Photolytic Degradation: Expose a methanolic solution of the drug to UV-C light (254 nm) for a defined period (e.g., up to 140 minutes).[3] Dilute the exposed solution with the mobile phase as needed.

A control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed using the developed HPLC method, and peak purity should be assessed using a PDA detector.

Data Presentation

3.1 Forced Degradation Results

The results of the forced degradation studies demonstrate the method's ability to separate butenafine from its degradation products.

Stress Condition% DegradationRetention Time of Butenafine (min)Retention Times of Major Degradation Peaks (min)
Control (Unstressed) 05.2-
Acid Hydrolysis (1M HCl) 15.25.22.8, 3.5
Base Hydrolysis (1M NaOH) 12.85.23.1, 4.1
Oxidative (10% H₂O₂) 20.55.22.5, 6.8
Thermal (Dry Heat) 8.95.23.8
Photolytic (UV-C 254 nm) 25.15.24.5, 7.2

3.2 Method Validation Summary

The method was validated according to ICH guidelines, with results summarized below.

ParameterResult
Linearity (Range) 10 - 40 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
    - Repeatability< 2.0%
    - Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.18 µg/mL
Limit of Quantification (LOQ) 0.57 µg/mL
Specificity No interference from excipients or degradation products at the retention time of the analyte peak.
Robustness Method remains unaffected by small, deliberate variations in mobile phase composition, pH, and flow rate.[5]

Visualizations

The following diagrams illustrate the key workflows in the development of this stability-indicating assay.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) LitReview Literature Review & Preliminary Scouting Optimization Optimization of Chromatographic Conditions (Mobile Phase, Column, Flow Rate) LitReview->Optimization ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->ForcedDeg Specificity Specificity & Peak Purity Assessment ForcedDeg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod Final Validated Stability-Indicating Method Robustness->FinalMethod

Caption: Workflow for development and validation of the stability-indicating method.

G cluster_stress Stress Conditions Butenafine This compound Solution Acid Acid (HCl) Butenafine->Acid Base Base (NaOH) Butenafine->Base Oxidative Oxidative (H2O2) Butenafine->Oxidative Thermal Thermal (Dry Heat) Butenafine->Thermal Photo Photolytic (UV Light) Butenafine->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Separation of Butenafine from Degradation Products Analysis->Results

Caption: Protocol for the forced degradation study of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in pharmaceutical dosage forms. The successful separation of the active pharmaceutical ingredient from its degradation products, generated under various stress conditions, confirms the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and stability studies of this compound formulations.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent that is structurally related to the allylamines.[1] It is primarily used topically for the treatment of superficial mycoses, particularly dermatophytoses such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[2][3] Butenafine exhibits fungicidal activity against a broad spectrum of dermatophytes, and is also effective against certain yeasts like Candida albicans.[3][4] The primary mechanism of action of butenafine involves the inhibition of the fungal enzyme squalene epoxidase.[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes.[3][5] By blocking squalene epoxidase, butenafine leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in increased cell permeability and ultimately cell death.[3][5]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to butenafine using standardized methods such as broth microdilution and agar dilution, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

Mechanism of Action of Butenafine

Butenafine targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the point of inhibition.

Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Butenafine Butenafine Butenafine->SqualeneEpoxidase Inhibition SqualeneEpoxidase->SqualeneEpoxide

Caption: Butenafine's mechanism of action via squalene epoxidase inhibition.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of butenafine against common fungal pathogens as reported in the literature. MIC values can vary based on the testing methodology and the specific strains tested.

Table 1: MIC Ranges of Butenafine against Dermatophytes

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum4 - 1283264
Trichophyton mentagrophytes0.012 - 0.05--
Microsporum canis0.012 - 0.05--

Data sourced from literature; specific values may vary between studies.[1][2]

Table 2: MIC of Butenafine against Candida albicans

Fungal SpeciesMIC (µg/mL)
Candida albicans25

This value represents the concentration for complete growth inhibition as observed in a specific study.[6]

Experimental Protocols

The following are detailed protocols for performing in vitro antifungal susceptibility testing of butenafine. These are based on established methods and published research.

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is suitable for determining the MIC of butenafine against dermatophytes and other filamentous fungi.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microtiter plates

  • Fungal isolates to be tested

  • Quality control strains (e.g., Trichophyton mentagrophytes ATCC MYA-4439, Trichophyton rubrum ATCC MYA-4438)

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Butenafine Stock Solution C Serial Dilution of Butenafine in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculate Microtiter Plate B->D C->D E Incubate Plates D->E F Read MICs Visually E->F

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Procedure:

  • Preparation of Butenafine Stock Solution:

    • Dissolve this compound powder in DMSO or ethanol to a concentration of 1600 µg/mL.[7]

    • Store the stock solution at -20°C or below.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates onto potato dextrose agar (PDA) and incubate at 28-30°C for 7-10 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the conidial suspension to a concentration of 0.5 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and verifying with a hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the butenafine stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at 28-35°C for 4 to 7 days, depending on the growth rate of the fungus.[8][9]

  • Reading the MIC:

    • The MIC is the lowest concentration of butenafine that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[5]

Protocol 2: Agar Dilution Method (Adapted from CLSI M38-A2)

This method is an alternative for determining the MIC of butenafine.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • RPMI-1640 agar medium

  • Sterile petri dishes

  • Fungal isolates

  • Quality control strains

  • Inoculum preparation materials as in Protocol 1

Procedure:

  • Preparation of Butenafine Stock Solution:

    • Prepare as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten RPMI-1640 agar and cool to 45-50°C.

    • Add the appropriate volume of butenafine stock solution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a growth control.

  • Preparation and Inoculation of Fungal Suspension:

    • Prepare the fungal inoculum as described in the broth microdilution protocol.

    • Spot-inoculate a small volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates.

  • Incubation:

    • Incubate the plates at 28-35°C for 4 to 7 days.

  • Reading the MIC:

    • The MIC is the lowest concentration of butenafine that results in no visible growth or a marked reduction in growth compared to the growth control plate.

Quality Control

  • Reference Strains: It is recommended to include reference strains with known MICs in each assay to ensure the validity of the results. For dermatophytes, Trichophyton mentagrophytes ATCC MYA-4439 and Trichophyton rubrum ATCC MYA-4438 are suggested.[8] For yeasts, Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used.[10][11]

  • Acceptance Criteria: The MIC values for the quality control strains should fall within the expected ranges for the specific antifungal agent being tested. While specific CLSI or EUCAST-defined quality control ranges for butenafine are not currently established, laboratories should establish their own internal ranges based on repeated testing.

Data Interpretation

The MIC value represents the in vitro activity of butenafine against the tested fungal isolate. The clinical interpretation of these MIC values (i.e., susceptible, intermediate, or resistant) has not been formally established by regulatory bodies like CLSI or EUCAST for butenafine. Therefore, MIC results should be interpreted in the context of the specific research or drug development goals.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Adherence to standard microbiological safety practices is essential.

References

Application Notes and Protocols for the Formulation of Butenafine Hydrochloride into Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the formulation of Butenafine Hydrochloride into Solid Lipid Nanoparticles (SLNs). This compound, a synthetic allylamine antifungal agent, can be effectively incorporated into SLNs to enhance its topical delivery, improve skin penetration, and provide a sustained release profile for the treatment of superficial fungal infections.[1][2] This approach aims to overcome the limitations of conventional topical formulations, such as poor solubility and skin irritation.[2]

Overview of this compound SLN Formulation

The development of this compound SLNs involves a modified solvent emulsification technique.[1][3][4][5] This method utilizes natural excipients, such as lipids and surfactants derived from olive oil, to create a stable and effective drug delivery system.[1][3] The resulting SLNs can be further incorporated into a gel base, for instance, an aloe vera or Carbopol gel, to improve applicability and provide additional therapeutic benefits.[2][3]

The formulation process is optimized by evaluating the influence of key parameters, including lipid concentration, surfactant concentration, and organic solvent concentration, on the physicochemical properties of the SLNs. A factorial design approach is often employed for this optimization.[3][4]

Physicochemical Characterization of this compound SLNs

A comprehensive characterization of the formulated SLNs is crucial to ensure their quality, stability, and efficacy. The key parameters evaluated are summarized in the table below.

ParameterTypical ValuesAnalytical Technique
Particle Size 261.25 ± 2.38 nmPhoton Correlation Spectroscopy (PCS)
Polydispersity Index (PDI) 0.268 ± 0.01Photon Correlation Spectroscopy (PCS)
Zeta Potential (ZP) 11.7 ± 0.16 mV to 24.9 ± 0.41 mVZetasizer
Entrapment Efficiency (% EE) 87.45 ± 2.26% to 91.65 ± 1.69%Ultracentrifugation followed by UV-Vis Spectrophotometry
Drug Loading (% DL) 15.05 ± 0.58% to 22.86 ± 0.46%Ultracentrifugation followed by UV-Vis Spectrophotometry

Table 1: Summary of Physicochemical Properties of Optimized this compound SLNs.[3][4][5][6]

Experimental Protocols

Preparation of this compound Loaded SLNs

This protocol details the modified solvent emulsification technique for preparing this compound SLNs.

Materials:

  • This compound

  • Lipid (e.g., Olivem 1000 - natural stearin fraction of olive)

  • Surfactant (e.g., Olivem 300 - natural fraction of olive)

  • Co-surfactant (e.g., D-α tocopheryl polyethylene glycol succinate - TPGS)

  • Stearyl amine

  • Organic Solvent (e.g., Acetone and Dimethyl Sulfoxide - DMSO, 1:1 ratio)

  • Double distilled water

Procedure:

  • Lipid Phase Preparation: Dissolve this compound, stearyl amine, and the lipid (Olivem 1000) in the organic solvent mixture (Acetone:DMSO, 1:1) at 80°C.[1][5]

  • Aqueous Phase Preparation: Dissolve the surfactant (Olivem 300) and co-surfactant (TPGS) in double distilled water and heat to 80°C.[1]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase with constant stirring at 2000 rpm for 1 hour.[1][5]

  • SLN Formation: Induce nanoparticle formation by sudden cooling of the resulting dispersion.[1][5]

Characterization of SLNs
  • Dilute the prepared BUTE-SLN dispersion with double distilled water.

  • Analyze the sample using a Zetasizer at 20°C with a 90° scattering angle to determine the average particle size, PDI, and zeta potential.[6]

  • Place 1.5 mL of the BUTE-SLN dispersion into an Eppendorf tube.

  • Centrifuge the dispersion using a cooling ultracentrifuge at 60,000 rpm for 45 minutes at 4°C to separate the entrapped drug from the un-entrapped drug.[1]

  • Carefully collect the supernatant.

  • Measure the concentration of free this compound in the supernatant using a UV-visible spectrophotometer at a wavelength of 224 nm.[1]

  • Calculate the %EE and %DL using the following equations:

    %EE = [(Total Drug - Drug in Supernatant) / Total Drug] x 100 %DL = [(Total Drug - Drug in Supernatant) / Weight of Lipid] x 100

  • Dilute the BUTE-SLN dispersion with water.

  • Place a drop of the diluted dispersion onto a carbon-coated copper grid and allow it to dry for 45 minutes.

  • Examine the grid under a transmission electron microscope to observe the shape and morphology of the SLNs.[6]

  • Fourier Transform Infrared Spectroscopy (FTIR): Analyze pure butenafine, the lipid, and the lyophilized BUTE-SLN to identify any interactions between the drug and the lipid matrix.[5]

  • Differential Scanning Calorimetry (DSC): Evaluate the thermal behavior of the individual components and the BUTE-SLN to confirm the amorphous state of the encapsulated drug.[3]

  • X-ray Diffraction (XRD): Analyze the crystalline structure of the components and the final formulation to verify the amorphization of butenafine within the lipid matrix.[3]

In Vitro Drug Release Study

This protocol describes the in vitro drug release study using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Cellulose acetate membrane

  • Phosphate buffer (pH 7.4)

  • Methanol

  • Magnetic stirrer

Procedure:

  • Soak the cellulose acetate membrane in the diffusion medium (Phosphate buffer pH 7.4: Methanol, 60:40) for 30 minutes.[1]

  • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with 10 mL of the diffusion medium and maintain the temperature at 37°C with continuous stirring.[1]

  • Apply a known quantity of the BUTE-SLN formulation to the membrane in the donor compartment.

  • Withdraw 1 mL aliquots from the receptor compartment at predetermined time intervals (e.g., 0, 1, 2, 5, 7, 9, 12, and 24 hours) and replace with an equal volume of fresh diffusion medium.[1]

  • Analyze the withdrawn samples for butenafine concentration using a UV-visible spectrophotometer.

  • Plot the cumulative percentage of drug release against time.

In Vitro Antifungal Activity

This protocol outlines the modified agar diffusion method to assess the antifungal activity.

Materials:

  • Candida albicans culture

  • Potato dextrose agar

  • Sterile petri plates

  • Sterile borer

Procedure:

  • Prepare fresh cultures of Candida albicans and incubate at 37 ± 2°C for 48 hours.[1][5]

  • Mix the test formulations (blank gel, BUTE-SLN gel, plain butenafine gel, and marketed formulation) with potato dextrose agar.[1][5]

  • Pour the agar mixture into sterile petri plates.

  • Create a spherical ditch in the solidified agar using a sterile borer.[1][5]

  • Place the test formulations in the ditch.

  • Incubate the plates at 37 ± 2°C for 48 hours.[1][5]

  • Measure the zone of inhibition around each ditch.[1]

Visualizations

experimental_workflow cluster_prep SLN Preparation cluster_char Characterization cluster_eval Evaluation prep_start Start lipid_phase Prepare Lipid Phase (Butenafine, Lipid, Stearyl Amine in Organic Solvent at 80°C) prep_start->lipid_phase aq_phase Prepare Aqueous Phase (Surfactant, Co-surfactant in Water at 80°C) prep_start->aq_phase emulsify Emulsification (Add Lipid Phase to Aqueous Phase with Stirring) lipid_phase->emulsify aq_phase->emulsify cool Sudden Cooling emulsify->cool sln_dispersion BUTE-SLN Dispersion cool->sln_dispersion sln_dispersion_char BUTE-SLN Dispersion sln_dispersion_eval BUTE-SLN Dispersion size_pdi_zp Particle Size, PDI, Zeta Potential sln_dispersion_char->size_pdi_zp ee_dl Entrapment Efficiency & Drug Loading sln_dispersion_char->ee_dl tem TEM (Morphology) sln_dispersion_char->tem ftir FTIR sln_dispersion_char->ftir dsc DSC sln_dispersion_char->dsc xrd XRD sln_dispersion_char->xrd gel_formulation Incorporate into Gel sln_dispersion_eval->gel_formulation in_vitro_release In Vitro Drug Release gel_formulation->in_vitro_release antifungal_activity In Vitro Antifungal Activity gel_formulation->antifungal_activity skin_studies Skin Permeation & Hydration gel_formulation->skin_studies

Caption: Experimental workflow for the formulation and evaluation of this compound SLNs.

Stability and Further Considerations

Stability studies are essential to ensure the long-term efficacy and safety of the BUTE-SLN formulation. These studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.[2] Lyophilization, using a cryoprotectant like mannitol, can be employed to enhance the long-term stability of the SLN dispersion.[1] Further in vivo studies are necessary to confirm the enhanced therapeutic efficacy and safety of the developed formulation. The occlusive properties of the SLN-based gel can also contribute to improved skin hydration.[2]

References

Application Notes and Protocols for Creating Butenafine Hydrochloride-Loaded Nanostructured Lipid Carrier (NLC)-Based Gels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the formulation, characterization, and evaluation of butenafine hydrochloride-loaded nanostructured lipid carrier (NLC)-based gels for topical drug delivery. This compound is a synthetic antifungal agent used to treat various fungal skin infections.[1][2] Encapsulating it within NLCs and incorporating it into a gel can enhance its therapeutic efficacy by improving skin permeation, providing sustained release, and reducing potential side effects.[1][2][3][4]

Overview of this compound and NLCs

This compound functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[2] This disruption of ergosterol production leads to the death of the fungal cell. Nano lipid carriers (NLCs) are advanced lipid-based nanoparticles composed of a blend of solid and liquid lipids, which offer advantages such as high drug loading capacity, improved stability, and controlled drug release.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-loaded NLCs and NLC-based gels.

Table 1: Physicochemical Properties of this compound-Loaded NLCs

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Drug Loading (%)Reference
BUTE-SLN261.25 ± 2.380.268 ± 0.0191.35 ± 2.3519.692 ± 0.95
BN-BSo215 ± 6.5-89.2 ± 1.5-[5]
BF-NLCopt111-86.35-[2]
BF11113.47---[6]
BF8311.75---[6]
BF1--66.74-[6]
BF7--87.42-[6]

Table 2: Characterization of this compound NLC-Based Gels

ParameterValueReference
pH6.5 ± 0.2[2][7]
Viscosity (CPs)519 ± 1.43[2][7]
Drug Content (%)99.45 ± 2.11[2][7]
Spreadability (cm²)5.84 ± 0.24[5]
Irritation Score0.17 (negligible)[2][7]

Table 3: In Vitro Drug Release and Permeation Studies

FormulationCumulative Drug Release (%)Permeation (%)Time (h)Reference
BN-BSog (Gel)65.85 ± 4.8739.2 ± 2.924[5]
BN-BSo (NLCs)81.09 ± 4.0156.2 ± 2.724[5]
Pure BN17.54 ± 1.3716.6 ± 2.324[5]
BF-NLCopt gel65.09 ± 4.3732.07 ± 2.32-[2][7]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of this compound-loaded NLC-based gels.

Preparation of this compound-Loaded NLCs

A common method for preparing NLCs is the hot homogenization technique.[2]

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol 888 ATO)[2]

  • Liquid Lipid (e.g., Labrasol)[2]

  • Surfactant (e.g., Tween 80)[2]

  • Purified Water

Protocol:

  • Lipid Phase Preparation: Accurately weigh the solid and liquid lipids and melt them together at a temperature approximately 5-10°C above the melting point of the solid lipid.

  • Drug Incorporation: Dissolve the this compound in the molten lipid mixture.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous high-speed stirring (e.g., 12,000 rpm) for a specified time (e.g., 30 minutes) to form a coarse pre-emulsion.[6]

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for a defined number of cycles to reduce the particle size to the nanometer range.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature to solidify the lipid particles, forming the NLC dispersion.

  • Lyophilization (Optional): For long-term storage, the NLC dispersion can be lyophilized using a cryoprotectant (e.g., 5% w/v mannitol).[7]

Formulation of NLC-Based Gel

The prepared NLC dispersion is then incorporated into a gel base.

Materials:

  • This compound-Loaded NLC Dispersion

  • Gelling Agent (e.g., Carbopol 934 or 940)[2][5]

  • Neutralizing Agent (e.g., Triethanolamine)

  • Purified Water

Protocol:

  • Disperse the gelling agent (e.g., 1% w/v Carbopol 934) in purified water and allow it to hydrate completely.[2]

  • Slowly add the this compound-loaded NLC dispersion to the hydrated gel base with continuous stirring until a homogenous mixture is obtained.

  • Neutralize the gel by adding a neutralizing agent dropwise to achieve a pH compatible with the skin (around 6.5).[2][7]

Characterization of NLCs and NLC-Based Gel

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dilute the NLC dispersion with purified water and analyze using a particle size analyzer based on dynamic light scattering.[2]

  • Purpose: To determine the average particle size, size distribution, and surface charge of the nanoparticles.

3.3.2. Entrapment Efficiency (%EE)

  • Method: Separate the unentrapped drug from the NLC dispersion by ultracentrifugation.[2] Quantify the amount of free drug in the supernatant using a suitable analytical method like UV-spectrophotometry.

  • Calculation: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3.3.3. Gel Characterization

  • pH Measurement: Use a calibrated pH meter to measure the pH of the gel.[2]

  • Viscosity: Determine the viscosity of the gel using a viscometer (e.g., Brookfield viscometer) at a specified shear rate.[2]

  • Drug Content: Dissolve a known amount of the gel in a suitable solvent (e.g., methanol), centrifuge to remove excipients, and quantify the drug content in the supernatant using UV-spectrophotometry.[2]

  • Spreadability: Measure the diameter of the gel circle after placing a known weight on a known amount of gel between two glass plates.

3.3.4. In Vitro Drug Release Study

  • Method: Use a dialysis membrane (MWCO 12,000 kDa) to separate the NLC gel from the release medium (e.g., phosphate buffer pH 7.4).[2] Place a known amount of the gel in the dialysis bag, immerse it in the release medium, and maintain constant stirring and temperature. Withdraw samples at predetermined time intervals and analyze for drug content.

3.3.5. Skin Permeation Study

  • Method: Use an appropriate skin model (e.g., excised rat skin or human cadaver skin) mounted on a Franz diffusion cell.[8] Apply the NLC gel to the epidermal side of the skin. Collect samples from the receptor compartment at different time points and analyze for the amount of drug permeated.

3.3.6. Antifungal Activity

  • Method: Perform an agar well diffusion assay using a suitable fungal strain (e.g., Candida albicans).[5] Measure the zone of inhibition produced by the NLC gel and compare it with a control (plain drug gel or marketed formulation).

Visualizations

Experimental_Workflow cluster_NLC_Prep NLC Preparation cluster_Gel_Formulation Gel Formulation cluster_Characterization Characterization & Evaluation Lipid_Phase Melt Solid & Liquid Lipids Drug_Incorp Dissolve Butenafine HCl Lipid_Phase->Drug_Incorp Emulsification High-Speed Stirring Drug_Incorp->Emulsification Aqueous_Phase Prepare Hot Surfactant Solution Aqueous_Phase->Emulsification Homogenization High-Pressure Homogenization Emulsification->Homogenization Cooling Cool to Room Temperature Homogenization->Cooling NLC_Dispersion Butenafine-NLC Dispersion Cooling->NLC_Dispersion Mixing Incorporate NLC Dispersion NLC_Dispersion->Mixing Particle_Analysis Particle Size, PDI, Zeta Potential NLC_Dispersion->Particle_Analysis EE_Analysis Entrapment Efficiency NLC_Dispersion->EE_Analysis Gelling_Agent Hydrate Gelling Agent (Carbopol) Gelling_Agent->Mixing Neutralization Neutralize with Triethanolamine Mixing->Neutralization NLC_Gel Butenafine-NLC Gel Neutralization->NLC_Gel Gel_Tests pH, Viscosity, Drug Content NLC_Gel->Gel_Tests Release_Study In Vitro Drug Release NLC_Gel->Release_Study Permeation_Study Skin Permeation NLC_Gel->Permeation_Study Antifungal_Assay Antifungal Activity NLC_Gel->Antifungal_Assay

Caption: Experimental workflow for the preparation and characterization of Butenafine-NLC Gel.

Butenafine_MOA Butenafine This compound Squalene_Epoxidase Squalene Epoxidase Butenafine->Squalene_Epoxidase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Pathway Squalene_Epoxidase->Ergosterol_Synthesis Catalyzes Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Membrane Maintains Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: Butenafine Hydrochloride Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on butenafine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions does this compound typically degrade?

A1: this compound has been shown to degrade under a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress[1][2]. It is crucial to evaluate its stability under these conditions to identify potential degradation products and establish a stability-indicating method.

Q2: What are the common analytical methods used to study this compound degradation?

A2: The most common analytical methods are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)[2][3]. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is widely used for its ability to separate the parent drug from its degradation products, making it a stability-indicating method[4][5].

Q3: I am not observing any degradation under my initial stress conditions. What should I do?

A3: If you do not observe degradation, consider increasing the strength of the stressor or extending the exposure time. For instance, if refluxing in 0.1 N HCl does not yield degradation, you can try a higher concentration of acid or a longer reflux period[6]. It is a stepwise process to find the optimal conditions for achieving discernible degradation.

Q4: My drug is degrading too quickly, making it difficult to analyze the degradation profile. How can I manage this?

A4: If the degradation is too rapid, you should decrease the stressor's intensity. This can be achieved by using a lower concentration of the acid, base, or oxidizing agent, reducing the temperature, or shortening the exposure time[6]. The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that the primary degradation products can be accurately detected and quantified.

Q5: Are there any specific considerations for the photostability testing of this compound?

A5: Yes, for photostability testing, it is recommended to expose a solution of the drug substance to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter[6]. One study specifically used UV-C light at 254 nm to investigate the photodegradation kinetics of this compound[4][5].

Troubleshooting Guides

Issue: Peak tailing or poor resolution in HPLC analysis of degradation samples.

  • Possible Cause: The mobile phase composition may not be optimal for separating the degradation products from the parent peak.

  • Troubleshooting Steps:

    • Adjust the mobile phase's organic-to-aqueous ratio.

    • Modify the pH of the aqueous component of the mobile phase.

    • Consider using a different organic modifier (e.g., switching from acetonitrile to methanol or vice-versa).

    • Ensure the column is properly equilibrated with the mobile phase before injection.

Issue: Inconsistent results in thermal degradation studies.

  • Possible Cause: Uneven temperature distribution in the heating apparatus or degradation of the sample in the solution state before analysis.

  • Troubleshooting Steps:

    • Use a calibrated oven or heating block with uniform temperature distribution.

    • For solid-state thermal stress, ensure a thin, uniform layer of the drug substance is exposed to heat.

    • For solution-state studies, prepare the samples immediately before placing them in the heating chamber and analyze them promptly after the stress period.

Issue: Mass imbalance in the assay of stressed samples.

  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not be detected at the chosen wavelength.

  • Troubleshooting Steps:

    • Develop a gradient elution method to ensure all degradation products are eluted.

    • Use a photodiode array (PDA) detector to screen for the absorbance maxima of potential degradation products.

    • Ensure that the analytical method is validated for mass balance.

Experimental Protocols

Forced Degradation (Stress) Studies

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • After the stress period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Reflux the solution for a specified period (e.g., 2 hours).

  • After the stress period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

  • After the stress period, dilute the sample with the mobile phase to a suitable concentration for analysis.

4. Thermal Degradation:

  • Place the solid drug substance in a petri dish and expose it to a high temperature (e.g., 70-80°C) in a hot air oven for a specified period (e.g., 6 hours)[7].

  • Alternatively, reflux a solution of the drug in a suitable solvent.

  • After the stress period, allow the sample to cool to room temperature, dissolve it in the mobile phase, and dilute it to a suitable concentration for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound in a suitable solvent (e.g., methanol) to UV light (e.g., 254 nm) for a specified duration[4][5].

  • Simultaneously, keep a control sample in the dark.

  • After the exposure period, dilute the sample with the mobile phase to a suitable concentration for analysis.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to analyze the stressed samples.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium acetate adjusted to pH 4.5 with glacial acetic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 60:40 v/v)[8].

  • Flow Rate: Typically 1.0 - 2.0 mL/min[4][8].

  • Detection Wavelength: 254 nm[8].

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for this compound

Stress ConditionReagent/ConditionDuration% Degradation (Observed)
Acid Hydrolysis0.1 N HCl2 hours12.34%
Alkaline Hydrolysis0.1 N NaOH2 hours10.12%
Oxidative Degradation6% H₂O₂60 minutes88.06%
Thermal DegradationDry Heat2 hours14.20%

Note: The degradation percentages are illustrative and based on data from a specific study[2]. Actual results may vary depending on the precise experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug Butenafine HCl Stock Solution Acid Acidic (e.g., 0.1N HCl, Reflux) Drug->Acid Alkali Alkaline (e.g., 0.1N NaOH, Reflux) Drug->Alkali Oxidative Oxidative (e.g., 3-30% H2O2) Drug->Oxidative Thermal Thermal (e.g., 70-80°C) Drug->Thermal Photo Photolytic (e.g., UV Light) Drug->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Alkali->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Logical_Degradation_Relationship cluster_stressors Stressors Butenafine Butenafine HCl (Parent Drug) Degradation_Products Degradation Products Butenafine->Degradation_Products Degradation Acid_Stress Acid Acid_Stress->Degradation_Products Alkali_Stress Alkali Alkali_Stress->Degradation_Products Oxidative_Stress Oxidizing Agent Oxidative_Stress->Degradation_Products Thermal_Stress Heat Thermal_Stress->Degradation_Products Photo_Stress Light Photo_Stress->Degradation_Products

Caption: Logical relationship between stressors and butenafine HCl degradation.

References

troubleshooting peak tailing in butenafine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of butenafine hydrochloride.

Troubleshooting Guide: Peak Tailing

1. What is causing the significant peak tailing for this compound in my reversed-phase HPLC analysis?

Peak tailing for this compound, a basic compound containing a benzylamine group, is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the positively charged amine group on the butenafine molecule with acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[3][4][5][6]

Other potential causes for peak tailing that should be considered include:

  • Column Overload : Injecting too high a concentration of the sample can saturate the stationary phase.[7][8][9]

  • Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[7][8]

  • Column Contamination or Degradation : Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause tailing.[7]

  • Column Void : A void or channel in the column's packed bed can lead to a non-uniform flow path, resulting in peak asymmetry.[4][8]

  • Extra-Column Volume : Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7]

2. How can I modify the mobile phase to eliminate peak tailing?

Optimizing the mobile phase is a highly effective strategy to mitigate silanol interactions.

  • Adjust Mobile Phase pH : Lowering the pH of the mobile phase to 3.0 or below is a common and effective solution.[4][10] At a low pH, the residual silanol groups are protonated (Si-OH) and thus neutralized, which minimizes their ability to interact with the protonated basic analyte.[3][7][11]

  • Add a Competing Base : Introducing a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can effectively reduce peak tailing.[8][12] The TEA will preferentially interact with the active silanol sites, shielding them from the this compound analyte.[8][11] A concentration of around 0.1% to 0.3% TEA is often sufficient.[2][12]

  • Increase Buffer Strength : Increasing the concentration of the buffer (e.g., from 10 mM to 50 mM) can help to increase the ionic strength of the mobile phase, which can mask the interactions with the silanol groups.[7][10] However, be mindful of buffer solubility in the organic modifier and its compatibility with your detector (e.g., MS).

3. Could my HPLC column be the source of the problem?

Yes, the column is a critical factor in controlling peak shape.

  • Use a Modern, End-Capped Column : Modern HPLC columns are typically packed with high-purity, Type B silica, which has fewer metal impurities and a less acidic surface.[3][13] Furthermore, these columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them significantly less reactive.[4][10] Using a base-deactivated or end-capped C18 or C8 column is highly recommended for analyzing basic compounds like butenafine.

  • Check for Column Degradation : If the column is old or has been exposed to harsh conditions (e.g., high pH), the stationary phase may be compromised. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.[7] If performance does not improve, the column may need to be replaced.

  • Investigate for Voids : A sudden increase in peak tailing for all compounds, along with a drop in backpressure, may indicate a void at the column inlet.[8] This can be prevented by using a guard column and avoiding sudden pressure shocks.[10]

4. Can my sample preparation or injection technique cause peak tailing?

Absolutely. The way the sample is prepared and introduced to the system can have a significant impact.

  • Avoid Sample Overload : If peak shape improves upon diluting the sample or reducing the injection volume, then mass overload is the likely cause.[8][9] As a rule, the peak shape should not change when the injected mass is reduced.

  • Match the Sample Solvent : The ideal sample solvent is the mobile phase itself. If a stronger solvent must be used, the injection volume should be kept as small as possible to minimize peak distortion.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for this compound analysis?

Based on published methods, a good starting point is a reversed-phase C18 column with an isocratic mobile phase consisting of a mixture of methanol or acetonitrile and a buffer (e.g., phosphate or acetate) adjusted to a low pH, typically between 3.0 and 4.5.[14] For example, a mobile phase of Methanol:Phosphate Buffer (pH 3.0) in a 70:30 v/v ratio has been shown to be effective.

Q2: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)?

The Tailing Factor (also called the USP tailing factor) is a measure of peak symmetry. A perfectly symmetrical, Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although for some applications, a Tf as high as 1.5 may be acceptable.[4][7]

Q3: What is "end-capping" and how does it help reduce tailing?

End-capping is a chemical process applied during column manufacturing where residual, unreacted silanol groups on the silica surface are bonded with a small, less polar silane (like trimethylchlorosilane). This process effectively "caps" or blocks these highly active sites, preventing them from causing secondary ionic interactions with basic analytes like this compound, thereby significantly improving peak symmetry.[3][4]

Data Summary

The following table illustrates the expected impact of various troubleshooting strategies on the peak tailing factor for this compound.

StrategyConditionExpected Tailing Factor (Tf)Peak Shape
Baseline Mobile Phase pH 6.5, Standard C18 Column> 2.0Severe Tailing
pH Adjustment Mobile Phase pH 3.01.2 - 1.5Improved Symmetry
Amine Additive Mobile Phase pH 6.5 + 0.1% TEA1.3 - 1.6Improved Symmetry
Optimized Method Mobile Phase pH 3.0 on End-Capped Column1.0 - 1.2Symmetrical
Sample Overload High Concentration Injection> 1.8Tailing ("Shark Fin")
Diluted Sample Reduced Concentration Injection1.0 - 1.2Symmetrical

Experimental Protocol: Troubleshooting Peak Tailing

Objective: To systematically diagnose and resolve peak tailing in the HPLC analysis of this compound.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid, triethylamine (TEA), and sodium phosphate monobasic

  • Volumetric flasks, pipettes, and autosampler vials

2. Initial Chromatographic Conditions (Baseline):

  • Mobile Phase: Methanol : 25mM Phosphate Buffer pH 6.5 (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 50 µg/mL solution of this compound in the mobile phase.

3. Troubleshooting Workflow:

  • Step 1: Establish Baseline Tailing: Inject the sample using the initial conditions. Calculate the tailing factor from the resulting chromatogram.

  • Step 2: Test Sample Concentration: Dilute the sample to 10 µg/mL and inject again. If the tailing factor improves significantly, the original issue was likely sample overload.

  • Step 3: Adjust Mobile Phase pH:

    • Prepare a new mobile phase: Methanol : 25mM Phosphate Buffer, adjusting the buffer pH to 3.0 with phosphoric acid (70:30, v/v).

    • Equilibrate the column for at least 15 column volumes.

    • Inject the 50 µg/mL sample and calculate the tailing factor.

  • Step 4: Use a Mobile Phase Modifier:

    • Prepare the initial mobile phase (pH 6.5) and add 0.1% v/v triethylamine (TEA).

    • Equilibrate the column thoroughly.

    • Inject the 50 µg/mL sample and calculate the tailing factor. Note: Dedicate a column to methods using amine modifiers, as they can be difficult to remove completely.[8]

  • Step 5 (If necessary): Evaluate Column: If tailing persists with all mobile phase adjustments, replace the analytical column with a new, certified end-capped column and repeat the analysis with the optimized mobile phase (from Step 3 or 4).

4. Data Analysis: For each run, calculate the USP Tailing Factor (Tf) using the formula: Tf = W₀.₀₅ / 2f Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. Compare the results to identify the most effective solution.

Visualization

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tf > 1.2) check_sample Is peak shape concentration-dependent? start->check_sample check_column Evaluate Column start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase overload Reduce Sample Load (Dilute or inject less) check_sample->overload Yes solvent Check Sample Solvent (Dissolve in mobile phase) check_sample->solvent No age Column old or contaminated? check_column->age ph Lower Mobile Phase pH (e.g., to pH <= 3) check_mobile_phase->ph modifier Add Competing Base (e.g., 0.1% TEA) check_mobile_phase->modifier end Symmetrical Peak (Tf < 1.2) overload->end solvent->end type Is column properly end-capped for bases? age->type No flush Flush with strong solvent age->flush Yes replace Replace Column type->replace No type->end Yes flush->end replace->end ph->end modifier->end

References

Validation & Comparative

A Comparative Efficacy Analysis: Butenafine Hydrochloride vs. Terbinafine in the Treatment of Superficial Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data reveals that both butenafine hydrochloride and terbinafine are effective topical treatments for superficial fungal infections, such as tinea pedis (athlete's foot) and tinea cruris (jock itch). However, comparative studies suggest that butenafine may offer a more rapid onset of action and, in some cases, higher mycological cure rates. This guide provides a detailed comparison of their efficacy, supported by data from clinical trials, and outlines the experimental methodologies used in these studies.

Mechanism of Action: Inhibition of Squalene Epoxidase

Both butenafine, a benzylamine derivative, and terbinafine, an allylamine, share a similar mechanism of action. They inhibit the fungal enzyme squalene epoxidase, a key component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane. By blocking its synthesis, these drugs lead to an accumulation of squalene within the fungal cell, which is cytotoxic, and a deficiency of ergosterol, ultimately resulting in fungal cell death.[1] While their primary target is the same, butenafine has been suggested to have a superior fungicidal activity against dermatophytes in in-vitro studies.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Inhibition cluster_outcome Cellular Outcome Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Butenafine Butenafine Butenafine->Inhibition Terbinafine Terbinafine Terbinafine->Inhibition Squalene_Epoxidase Squalene_Epoxidase Inhibition->Squalene_Epoxidase Squalene_Accumulation Squalene Accumulation (Cytotoxic) Cell_Death Fungal Cell Death Squalene_Accumulation->Cell_Death Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Cell_Death cluster_workflow Clinical Trial Workflow Recruitment Patient Recruitment (e.g., Tinea Pedis Diagnosis) Inclusion Inclusion/Exclusion Criteria (e.g., Age, Confirmed Mycology) Recruitment->Inclusion Randomization Randomization (Double-Blind) Inclusion->Randomization Group_A Group A: Butenafine 1% Cream Randomization->Group_A Group_B Group B: Terbinafine 1% Cream Randomization->Group_B Group_C Group C: Placebo Cream Randomization->Group_C Treatment Treatment Application (e.g., Once daily for 2 weeks) Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_Up Follow-up Assessments (e.g., Weekly Evaluations) Treatment->Follow_Up Outcome Primary Outcome Assessment (Mycological Cure: Negative KOH & Culture) Follow_Up->Outcome Data_Analysis Statistical Data Analysis (e.g., p-value calculation) Outcome->Data_Analysis

References

In Vitro Activity of Butenafine Hydrochloride Versus Econazole Nitrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of the antifungal and antibacterial activities of butenafine hydrochloride and econazole nitrate. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two antimicrobial agents.

Executive Summary

This compound, a benzylamine derivative, and econazole nitrate, an imidazole antifungal, exhibit distinct in vitro activity profiles. While both are effective against dermatophytes, their efficacy varies significantly against yeasts and bacteria. Butenafine demonstrates potent fungicidal activity, particularly against common dermatophytes. Econazole shows a broader spectrum of activity against yeasts but is generally fungistatic. In terms of antibacterial action, econazole has a more pronounced effect against Gram-positive bacteria compared to butenafine's limited activity.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for this compound and econazole nitrate against various microorganisms, providing a quantitative comparison of their potency.

Table 1: Antifungal Activity (MIC in µg/mL)

MicroorganismThis compoundEconazole Nitrate
Dermatophytes 0.03 - 0.25[1][2][3]<0.001 - 0.25[1][2][3]
Yeasts
Candida albicansLimited activity[1][2][3]0.125 - >0.5[1][2][3]
Malassezia furfurNo activity[1][2][3]Not specified

Table 2: Antibacterial Activity (MIC in µg/mL)

MicroorganismThis compoundEconazole Nitrate
Gram-positive bacteria Limited activity (against β-hemolytic Streptococcus Group A and Corynebacterium only)[1]0.004 - 0.25[1]
Gram-negative bacteria No activity[1]No activity[1]

Discussion of Fungicidal Activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal and antibacterial susceptibility testing was performed using a broth microdilution method adapted from the National Committee for Clinical Laboratory Standards (NCCLS).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells. For bacteria, colonies are suspended in a suitable broth to a standardized concentration.

  • Drug Dilution: A serial two-fold dilution of this compound and econazole nitrate is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (typically 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible microbial growth compared to the growth in the control wells.

Determination of Minimum Fungicidal Concentration (MFC)

Following the determination of the MIC, the MFC can be ascertained to evaluate the killing activity of the antifungal agent.

  • Subculturing: Aliquots from the wells of the microtiter plate showing no visible growth (from the MIC assay) are subcultured onto an appropriate agar medium that does not contain any antifungal agent.

  • Incubation: The agar plates are incubated at a suitable temperature and for a period sufficient to allow the growth of any viable fungal cells.

  • MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth on the subculture plates, indicating that the fungal cells were killed rather than just inhibited.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the signaling pathways.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells with microbial suspension A->C B Perform serial two-fold dilutions of antifungal agents in microtiter plate B->C D Incubate plate at appropriate temperature and duration C->D E Visually assess for microbial growth inhibition D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Diagram 1: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

MFC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis A Wells from MIC plate with no visible growth B Aliquot a defined volume from each clear well A->B C Spread aliquot onto fresh, drug-free agar plates B->C D Incubate agar plates under suitable growth conditions C->D E Observe plates for any fungal colony growth D->E F Determine the lowest concentration that results in no growth (MFC) E->F

Diagram 2: Experimental workflow for Minimum Fungicidal Concentration (MFC) determination.

Signaling_Pathway cluster_butenafine This compound cluster_econazole Econazole Nitrate A Squalene B Squalene epoxidase A->B Catalyzes C Lanosterol B->C Leads to D Ergosterol Synthesis C->D E Fungal Cell Membrane Integrity D->E Butenafine Butenafine Butenafine->B Inhibits F Lanosterol G 14-alpha demethylase F->G Substrate for H Ergosterol G->H Catalyzes conversion to I Fungal Cell Membrane Integrity H->I Econazole Econazole Econazole->G Inhibits

Diagram 3: Simplified signaling pathways of Butenafine and Econazole in fungi.

References

Investigating Cross-Resistance Between Butenafine and Terbinafine in Dermatophytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance in dermatophytes, the fungi responsible for common skin, hair, and nail infections, poses a significant challenge to effective clinical treatment. Terbinafine, a first-line allylamine antifungal, has been the subject of increasing reports of resistance, primarily in Trichophyton species. This guide provides a comparative analysis of the cross-resistance between terbinafine and another allylamine, butenafine, supported by experimental data and detailed methodologies. Understanding this cross-resistance is critical for antimicrobial stewardship and the development of novel therapeutic strategies.

Mechanism of Action and Resistance

Both butenafine and terbinafine belong to the allylamine class of antifungals. Their mechanism of action involves the inhibition of squalene epoxidase (SQLE), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Inhibition of SQLE leads to the accumulation of toxic squalene and a deficiency in ergosterol, an essential component of the fungal cell membrane, ultimately resulting in cell death.[2][4]

The primary mechanism of acquired resistance to terbinafine in dermatophytes is due to point mutations in the gene encoding squalene epoxidase (SQLE).[2][4][5][6][7] These mutations alter the enzyme's structure, reducing the binding affinity of allylamine drugs. This target-specific mechanism of resistance is the basis for cross-resistance among squalene epoxidase inhibitors.[4][8][9][10]

Quantitative Data on Cross-Resistance

Studies have demonstrated that dermatophyte isolates with reduced susceptibility to terbinafine also exhibit decreased susceptibility to butenafine. This cross-resistance is a direct consequence of the shared mechanism of action targeting the SQLE enzyme. The following table summarizes the minimum inhibitory concentration (MIC) data from a study investigating a terbinafine-resistant Trichophyton rubrum strain.

Antifungal AgentMIC for Terbinafine-Susceptible Strain (µg/mL)MIC for Terbinafine-Resistant Strain (µg/mL)
Terbinafine <0.0002>4
Butenafine Not explicitly stated, but cross-resistance was confirmedHigh, indicating resistance
Naftifine Not explicitly stated, but cross-resistance was confirmedHigh, indicating resistance
Tolnaftate Not explicitly stated, but cross-resistance was confirmedHigh, indicating resistance
Itraconazole Normal susceptibilityNormal susceptibility
Fluconazole Normal susceptibilityNormal susceptibility

Data synthesized from studies on terbinafine-resistant Trichophyton rubrum isolates, which confirmed cross-resistance to other squalene epoxidase inhibitors.[9][10]

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance in dermatophytes is primarily conducted through in vitro susceptibility testing. The following is a detailed methodology based on established protocols like the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth microdilution.[11]

Antifungal Susceptibility Testing via Broth Microdilution

1. Isolate Preparation:

  • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (PDA) or oatmeal cereal agar, to promote conidial growth.[12][13]

  • Cultures are incubated at 28-30°C for 7 to 14 days.[12][13]

2. Inoculum Preparation:

  • Fungal colonies are covered with a sterile saline solution (0.85% NaCl) containing Tween 80 (0.05%) to aid in the dispersion of conidia.

  • The surface of the colony is gently scraped with a sterile loop or pipette tip to release conidia.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 5-20 minutes.[13]

  • The upper homogenous suspension is collected, and the turbidity is adjusted using a spectrophotometer to achieve a final inoculum concentration of approximately 10⁴ CFU/mL.[13]

3. Antifungal Agent Preparation:

  • Stock solutions of butenafine, terbinafine, and other control antifungals are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.[11][12]

4. Microdilution Assay:

  • Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal inoculum.

  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

5. Incubation:

  • The microtiter plates are incubated at 28-35°C for 4 to 7 days.[12][13]

6. Endpoint Determination:

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of visible fungal growth compared to the growth control.[13]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Allylamine Action

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and Allylamine Inhibition cluster_pathway Fungal Cell cluster_drugs Allylamine Antifungals cluster_resistance Resistance Mechanism Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SQLE) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Butenafine Butenafine Squalene Epoxidase (SQLE) Squalene Epoxidase (SQLE) Butenafine->Squalene Epoxidase (SQLE) Inhibition Terbinafine Terbinafine Terbinafine->Squalene Epoxidase (SQLE) Inhibition SQLE_Mutation SQLE Gene Mutation Altered Squalene Epoxidase Altered Squalene Epoxidase SQLE_Mutation->Altered Squalene Epoxidase Altered Squalene Epoxidase->Butenafine Reduced Binding Altered Squalene Epoxidase->Terbinafine Reduced Binding

Caption: Mechanism of allylamine action and resistance in dermatophytes.

Experimental Workflow: Antifungal Susceptibility Testing

Experimental_Workflow Workflow for Dermatophyte Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Culture 1. Culture Dermatophyte Isolate (PDA, 28-30°C, 7-14 days) Inoculum_Prep 2. Prepare Conidial Suspension (Adjust to 10^4 CFU/mL) Isolate_Culture->Inoculum_Prep Inoculation 4. Inoculate Microtiter Plates Inoculum_Prep->Inoculation Antifungal_Dilution 3. Prepare Serial Dilutions (Butenafine, Terbinafine in RPMI 1640) Antifungal_Dilution->Inoculation Incubation 5. Incubate Plates (28-35°C, 4-7 days) Inoculation->Incubation MIC_Determination 6. Determine MIC (Visual Inspection for Growth Inhibition) Incubation->MIC_Determination Data_Comparison 7. Compare MICs (Susceptible vs. Resistant Strains) MIC_Determination->Data_Comparison

References

Butenafine's Anti-inflammatory Properties Outshine Many Topical Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, new analyses highlight the significant anti-inflammatory properties of the benzylamine antifungal, butenafine, setting it apart from many other topical antifungal agents. Experimental data from in-vivo human studies demonstrate that butenafine's inherent anti-inflammatory activity is a key attribute, potentially offering faster symptom relief in fungal skin infections, which are often accompanied by inflammation.

Butenafine, a benzylamine derivative structurally and functionally similar to allylamine antifungals, exhibits a potent fungicidal effect by inhibiting the squalene epoxidase enzyme.[1][2][3] This action disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[1][3] Beyond its primary antifungal activity, butenafine has been shown to possess intrinsic anti-inflammatory effects, a desirable characteristic that may reduce the reliance on combination therapies with topical corticosteroids.[2][4]

Comparative Anti-inflammatory Efficacy

The primary model for quantifying the anti-inflammatory effects of topical agents is the ultraviolet B (UVB)-induced erythema model in humans. In this model, a controlled dose of UVB radiation is administered to a small area of the skin to induce a consistent inflammatory response (erythema or redness). The ability of a topically applied agent to reduce this erythema is then measured, providing a quantitative assessment of its anti-inflammatory potency.

While direct head-to-head studies with quantitative data on erythema reduction for a wide range of antifungals are limited in the publicly available literature, existing research provides strong evidence for the superior anti-inflammatory profile of butenafine and related compounds. One key study demonstrated that butenafine produced a significant and marked decrease in UVB-induced erythema compared to its vehicle cream and an untreated control.[4] Another important comparative study found that allylamine preparations, which share a similar mechanism of action with butenafine, and ciclopirox olamine were the most effective at reducing UVB-induced erythema. Their anti-inflammatory activity was superior to that of the azole antifungals, oxiconazole and econazole, and even surpassed that of 2.5% hydrocortisone. Ketoconazole demonstrated an intermediate level of anti-inflammatory activity in this study.

Clinical studies in patients with tinea cruris (jock itch) and tinea corporis (ringworm) also provide indirect evidence of butenafine's anti-inflammatory benefits. In a randomized, double-blind trial comparing once-daily butenafine for two weeks with twice-daily clotrimazole for four weeks, butenafine recipients showed a significantly higher clinical cure rate at the end of the first week (26.5% vs. 2.9%).[5] Another study comparing butenafine with terbinafine for tinea cruris found that butenafine led to a more significant reduction in the mean clinical assessment score (which includes erythema, scaling, and pruritus) after one and two weeks of treatment.[6] This more rapid relief of inflammatory symptoms suggests a potent anti-inflammatory component to butenafine's overall therapeutic effect. Similarly, in treating tinea infections, butenafine has been shown to be more efficacious and cost-effective than sertaconazole, with 98% of patients achieving complete clearance of lesions.[7][8]

Quantitative and Clinical Efficacy Data Summary
Antifungal AgentDrug ClassAnti-inflammatory Efficacy (UVB-Erythema Model)Clinical Efficacy (Symptom Reduction in Tinea Infections)
Butenafine BenzylamineSignificant and marked decrease in erythema vs. control[4]Superior reduction in clinical assessment score vs. terbinafine at week 1 & 2[6]
Higher clinical cure rate vs. clotrimazole at week 1[5]
More efficacious than sertaconazole in lesion clearance[7]
Allylamines (e.g., Terbinafine) AllylamineMost anti-inflammatory (along with ciclopirox olamine)[1]Less reduction in clinical assessment score vs. butenafine at week 1 & 2[6]
Ciclopirox Olamine HydroxypyridoneMost anti-inflammatory (along with allylamines)[1]Not directly compared with butenafine in these studies
Ketoconazole Imidazole (Azole)Intermediate anti-inflammatory activity[1]Not directly compared with butenafine in these studies
Oxiconazole Imidazole (Azole)Less effective than allylamines and ciclopirox olamine[1]Not directly compared with butenafine in these studies
Econazole Imidazole (Azole)Less effective than allylamines and ciclopirox olamine[1]Not directly compared with butenafine in these studies
Clotrimazole Imidazole (Azole)Not specified in the comparative UVB studyLower clinical cure rate vs. butenafine at week 1[5]
Sertaconazole Imidazole (Azole)Not specified in the comparative UVB studyLess efficacious than butenafine in lesion clearance[7]
Hydrocortisone (2.5%) CorticosteroidLess effective than allylamines and ciclopirox olamine[1]Not applicable (used as a comparator)

Experimental Protocols

UVB-Induced Erythema Model for Anti-inflammatory Assessment

This in-vivo human model is a standard method for evaluating the anti-inflammatory potency of topical agents.[9]

1. Subject Selection: Healthy volunteers with skin types II or III (based on the Fitzpatrick scale) are typically enrolled. The back is chosen as the test area due to its uniform surface and minimal sun exposure.[9]

2. Determination of Minimal Erythema Dose (MED): The MED is the lowest dose of UVB radiation that produces a clearly defined erythema with sharp borders 24 hours after exposure. This is determined for each subject individually prior to the main experiment by exposing small areas of the skin to a series of increasing UVB doses.

3. Induction of Erythema: On the day of the experiment, several test sites on the subject's back are irradiated with a standardized dose of UVB, typically 1.5 to 3 times the individual's MED.[10][11] A solar simulator is used as the UVB source.

4. Application of Test Agents: Immediately after irradiation, the test agents (e.g., butenafine cream, vehicle control, other antifungal creams) are applied to the designated irradiated sites. A site with no application is often included as a negative control.[4] The application is typically done under occlusion.

5. Assessment of Erythema: The degree of erythema is assessed at specific time points after irradiation, commonly at 24 hours.[12] This assessment can be done visually by a trained observer using a graded scale (e.g., 0-4), or more objectively using instruments like a chromameter (to measure changes in skin color, specifically the a* value which represents redness) or a laser Doppler flowmeter (to measure cutaneous blood flow).[10]

6. Data Analysis: The reduction in erythema at the sites treated with the active agents is compared to the erythema at the control and vehicle-treated sites. The results are analyzed statistically to determine the significance of the anti-inflammatory effect.

Visualizing the Mechanisms of Action and Experimental Workflow

To better understand the processes discussed, the following diagrams illustrate the key pathways and experimental procedures.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_effects Cellular Effects Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Squalene->Squalene_Accumulation Accumulates Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Butenafine Butenafine Squalene_Epoxidase_Inhibition Squalene Epoxidase Butenafine->Squalene_Epoxidase_Inhibition Inhibits Ergosterol_Depletion Ergosterol Depletion Increased_Permeability Increased Membrane Permeability Ergosterol_Depletion->Increased_Permeability Fungal_Cell_Death Fungal Cell Death Squalene_Accumulation->Fungal_Cell_Death Increased_Permeability->Fungal_Cell_Death Anti_Inflammatory_Pathway UVB_Radiation UVB_Radiation Cellular_Damage Cellular Damage UVB_Radiation->Cellular_Damage Arachidonic_Acid_Release Arachidonic Acid Release Cellular_Damage->Arachidonic_Acid_Release COX_LOX_Enzymes COX & LOX Enzymes Arachidonic_Acid_Release->COX_LOX_Enzymes Act on Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX_Enzymes->Prostaglandins_Leukotrienes Synthesize Inflammation Inflammation (Erythema, Edema) Prostaglandins_Leukotrienes->Inflammation Mediate Butenafine Butenafine Butenafine->COX_LOX_Enzymes Putative Inhibition Experimental_Workflow cluster_protocol UVB-Induced Erythema Assay Workflow Step1 1. Subject Selection (Healthy Volunteers, Skin Type II/III) Step2 2. Minimal Erythema Dose (MED) Determination Step1->Step2 Step3 3. UVB Irradiation of Test Sites (e.g., 1.5-3x MED) Step2->Step3 Step4 4. Topical Application of Test Agents (Butenafine, Controls) Step3->Step4 Step5 5. Occlusion of Test Sites Step4->Step5 Step6 6. Erythema Assessment at 24h (Visual Score / Chromameter) Step5->Step6 Step7 7. Data Analysis (Comparison of Erythema Reduction) Step6->Step7

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Butenafine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Butenafine Hydrochloride, a synthetic benzylamine antifungal agent. By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and maintain a secure workspace.

This compound is recognized as being harmful if it comes into contact with the skin or is swallowed. It can also lead to skin and eye irritation. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is mandatory. The following table summarizes the required PPE for various stages of handling.

PPE ComponentStandard/SpecificationPurpose
Hand Protection Chemical-resistant gloves (inspected before use)To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approvedTo protect eyes from dust and splashes.
Skin and Body Protection Impervious clothing, such as a lab coat or coverallsTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A suitable respirator should be used if dust is generated.To avoid inhalation of dust particles.

Procedural Guidance: Step-by-Step Handling and Disposal

Handling this compound:

  • Preparation: Before handling, ensure that you are in a well-ventilated area, preferably with an appropriate exhaust ventilation system where dust can be formed. Have a safety shower and eye wash station readily accessible.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above. Gloves must be inspected for any damage before use.

  • Handling the Compound: Avoid direct contact with skin and eyes. Minimize the formation of dust and aerosols during handling. Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash your hands thoroughly with soap and water after handling and before breaks. Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.

Disposal Plan:

All waste materials, including the compound itself and any contaminated packaging or PPE, must be treated as hazardous waste.

  • Collection: Collect waste in suitable, closed containers labeled for disposal.

  • Disposal Method: Engage a licensed professional waste disposal service to dispose of the material. One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

  • Regulations: Do not allow the product to enter drains or the sewage system. All disposal must be carried out in accordance with official regulations.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Safe_Handling_Workflow cluster_Prep Preparation cluster_PPE Donning PPE cluster_Handling Handling Compound cluster_PostHandling Post-Handling Prep Ensure Well-Ventilated Area & Accessible Safety Shower/Eyewash Don_PPE Inspect and Wear: - Chemical-Resistant Gloves - Safety Glasses with Side-Shields - Impervious Clothing - Respirator (if needed) Prep->Don_PPE Proceed to Handle Avoid Skin/Eye Contact Minimize Dust Formation No Eating, Drinking, or Smoking Don_PPE->Handle Proceed to Post_Handle Properly Remove Gloves Wash Hands Thoroughly Handle->Post_Handle After Handling

Caption: Workflow for the safe handling of this compound.

Disposal_Plan cluster_Collection Waste Collection cluster_Disposal Disposal Method cluster_Packaging Contaminated Packaging cluster_Regulations Regulatory Compliance Collect Collect Waste in Labeled, Closed Containers Dispose Engage Licensed Disposal Service (e.g., Incineration) Collect->Dispose Primary Method Package Dispose of as Unused Product Collect->Package For Packaging Regs Adhere to All Official Regulations Prevent Entry to Drains/Sewage Dispose->Regs Package->Regs

Caption: Step-by-step disposal plan for this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butenafine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Butenafine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.